molecular formula C10H4F5N3O B1411175 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one CAS No. 1823182-31-5

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B1411175
CAS No.: 1823182-31-5
M. Wt: 277.15 g/mol
InChI Key: NZEOPVGLSDCQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H4F5N3O and its molecular weight is 277.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Development in Antifungal Agents

  • The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process includes the utilization of 5-fluoropyrimidine and its variants, illustrating the compound's role in developing antifungal medications (Butters et al., 2001).

Applications in Malaria Treatment

  • In the development of new treatments for malaria, certain pyrimidine analogues, including derivatives of 5-fluoropyrimidine, have been explored. These compounds showed promising antimalarial activity and were considered for preclinical development (Chavchich et al., 2016).

Biotransformation in β-Secretase Inhibitors

  • The biotransformation of β-secretase inhibitors, which are important in Alzheimer's disease research, involves compounds with pyrimidine structures similar to 5-fluoropyrimidine. This research helps understand the metabolic fate of these compounds (Lindgren et al., 2013).

Synthesis and Biological Activity

  • Studies on 5-fluorotubercidin, which involves the electrophilic fluorination of a related pyrimidine compound, contribute to understanding the synthesis and biological activity of such compounds. These studies are crucial in developing new medicinal applications (Wang et al., 2004).

Antifungal Activity of Pyrimidine Derivatives

  • Research on novel pyrimidine derivatives, including those related to 5-fluoropyrimidine, has shown significant antifungal activity. Such studies are crucial for developing new antifungal agents (Wu et al., 2021).

Antiviral Activity Research

  • The study of trifluorothymidine, a compound structurally related to 5-fluoropyrimidine, contributes to understanding the molecular mechanisms behind its antiviral activity. This research is valuable in developing new antiviral drugs (Heidelberger, 1975).

Synthesis in Nicotinic Acetylcholine Receptor Binding

  • Research involving the synthesis of related pyrimidine compounds has implications for understanding the binding properties of nicotinic acetylcholine receptors. This research can be applied in neurological studies (Doll et al., 1999).

Properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5N3O/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEOPVGLSDCQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C2=NC=C(C(=O)N2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 2
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 3
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 4
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 5
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 6
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one

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